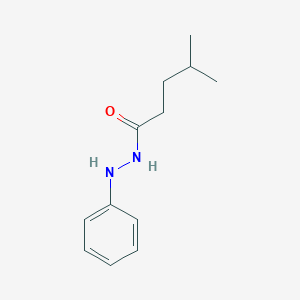

4-methyl-N'-phenyl-pentanehydrazide

Description

4-Methyl-N'-phenyl-pentanehydrazide (hypothetical IUPAC name based on evidence) is a hydrazide derivative featuring a pentane backbone substituted with a methyl group and an N'-phenyl hydrazide moiety. For instance, compounds like 3,3'-(p-tolylazanediyl)di(propanehydrazide) (compound 2 in ) and 4-methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide () share functional similarities, including hydrazide linkages and aromatic substitutions. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl compounds, often yielding products with antioxidant, antimicrobial, and metal-chelating properties .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-methyl-N'-phenylpentanehydrazide |

InChI |

InChI=1S/C12H18N2O/c1-10(2)8-9-12(15)14-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15) |

InChI Key |

YDYJHKKLEFIHST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) enhance stability but may reduce solubility.

- Bulkier substituents (e.g., phenyl in ) improve antioxidant activity due to radical stabilization .

- Dual hydrazide scaffolds (e.g., compound 2 ) exhibit higher crystallinity and intermolecular hydrogen bonding, as confirmed by X-ray analysis .

Antioxidant Activity

- Compound 4 (2,2'-(3,3'-(p-tolylazanediyl)bis(propanoyl))bis(N-phenylhydrazine-1-carbothioamide)): Exhibits 95.69% DPPH scavenging at 100 µM, outperforming BHT (76.75%) .

- N-Phenyl derivatives generally show higher activity than N-methyl analogs due to enhanced π-π interactions with free radicals .

- Metal complexes (e.g., Co(II), Ni(II) with benzenesulfonohydrazides): Demonstrate synergistic antioxidant effects via redox-active metal centers .

Antimicrobial Activity

- (Z)-4-Methyl-N'-(phenyl(pyridin-2-yl)methylene)benzenesulfonohydrazide: Shows moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). Its Zn(II) complex exhibits enhanced efficacy, likely due to increased membrane permeability .

- Thiosemicarbazide derivatives (e.g., compound 3 in ): Display broad-spectrum antifungal activity, attributed to sulfur-mediated disruption of microbial enzymes .

2.3 Physicochemical Properties

- Solubility: Sulfonohydrazides with polar groups (e.g., methoxy in ) show improved aqueous solubility compared to hydrophobic analogs .

- Thermal Stability: Melting points range from 163–232°C for benzenesulfonohydrazides, with higher values observed for crystalline derivatives (e.g., compound 5 in : m.p. 168–169°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.